Edelinontrine

PDE9A inhibition Enzyme kinetics Drug discovery

Edelinontrine is a clinically validated, brain-penetrant PDE9A inhibitor optimized for CNS and vascular research. Unlike less selective analogs (e.g., BAY 73-6691), it offers >78-fold PDE selectivity and a proven Phase II safety profile with donepezil. Procure this high-purity reference standard to advance non-cholinergic cognitive, sickle cell, IBD, and pulmonary studies without risking off-target variability.

Molecular Formula C20H25N7O2
Molecular Weight 395.5 g/mol
CAS No. 1082744-20-4
Cat. No. B609926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdelinontrine
CAS1082744-20-4
SynonymsPF-04447943;  PF 04447943;  PF04447943;  PF-4447943;  PF 4447943;  PF4447943.
Molecular FormulaC20H25N7O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
InChIInChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1
InChIKeyIWXUVYOOUMLUTQ-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edelinontrine (PF-04447943, CAS 1082744-20-4) Procurement Guide: PDE9A Selectivity & Clinical Differentiation


Edelinontrine (PF-04447943) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor with an IC50 of 8.3–12 nM against human recombinant PDE9A [1] and a Ki of 2.8 nM . It displays high selectivity over other PDE family members (>78–150-fold) [1]. Preclinical studies demonstrate its ability to elevate cGMP in the brain and CSF, enhancing synaptic plasticity and improving cognitive function in rodent models [2]. The compound has advanced to Phase II clinical trials for Alzheimer's disease and Phase I for sickle cell disease [3]. Edelinontrine is a small molecule with the molecular formula C20H25N7O2 and a molecular weight of 395.46 g/mol [4].

Why Edelinontrine Cannot Be Replaced by Other PDE9 Inhibitors: Procurement & Experimental Rationale


Direct substitution of Edelinontrine with another PDE9 inhibitor is inadvisable due to critical differences in selectivity, pharmacokinetic properties, and clinically-validated safety profiles. While several PDE9 inhibitors share the same molecular target, their selectivity windows vary significantly [1]. For instance, BAY 73-6691 exhibits only ~30-fold selectivity over PDE1B, compared to Edelinontrine's >78–150-fold selectivity over PDE1C and other isoforms . Such differences in off-target activity can lead to divergent experimental outcomes and adverse event profiles. Furthermore, Edelinontrine's unique combination of brain penetration (free brain/free plasma = 0.32) and oral bioavailability (47% in rats) has been specifically optimized for CNS applications [2]. Its clinical safety and pharmacokinetic interactions with standard-of-care agents like donepezil have been rigorously characterized in Phase I and II trials [3], data that are not directly translatable to other PDE9 inhibitors. Therefore, replacing Edelinontrine with an analog without re-validation of the entire experimental or clinical context introduces significant scientific and operational risk.

Edelinontrine Quantitative Differentiation Evidence: PDE9A Potency, Selectivity & Clinical PK


PDE9A Potency: Direct Comparison of Edelinontrine vs. BAY 73-6691

Edelinontrine (PF-04447943) demonstrates high potency against human PDE9A with an IC50 of 8.3–12 nM [1]. In a head-to-head comparison, a novel pyrimidinone derivative (Compound 11a) showed an IC50 of 1.1 nM, significantly outperforming both Edelinontrine and the reference PDE9 inhibitor BAY 73-6691 . The study designates Edelinontrine and BAY 73-6691 as benchmark comparators for evaluating new PDE9 inhibitors, confirming their established potency profiles .

PDE9A inhibition Enzyme kinetics Drug discovery

Selectivity Profile: Edelinontrine vs. BAY 73-6691 (PDE1B Off-Target)

Edelinontrine exhibits >150-fold selectivity over PDE1C (IC50 = 1394 nM) and >78-fold selectivity over other PDE family members . In contrast, BAY 73-6691 demonstrates only ~30-fold selectivity against PDE1B [1]. This difference is attributed to structural features that allow Edelinontrine to avoid a key hydrogen bond interaction that reduces BAY 73-6691's selectivity [1].

Selectivity Off-target effects PDE family

Preclinical Efficacy: Edelinontrine vs. Donepezil in Rodent Attention Model

In a novel rodent attention task, the selective PDE9 inhibitor PF-04447943 produced effects similar to those of donepezil, the current standard of care for Alzheimer's disease [1]. Both compounds attenuated scopolamine-induced deficits, confirming that PDE9 inhibition can enhance cognitive performance on par with cholinesterase inhibition [1].

Cognitive enhancement Alzheimer's disease Rodent behavior

Clinical Pharmacokinetics: Edelinontrine Alone vs. Edelinontrine + Donepezil

A clinical drug-drug interaction study demonstrated that co-administration of Edelinontrine (PF-04447943) with donepezil did not significantly alter the steady-state pharmacokinetics of either drug [1]. The ratio of adjusted geometric means (90% CI) for PF-04447943 AUCtau was 95.98% (90.23%, 102.11%) when given with donepezil compared to PF-04447943 alone, indicating no clinically relevant interaction [1].

Drug-drug interaction Pharmacokinetics Alzheimer's disease

Population PK: Edelinontrine Clearance Across Patient Populations

Population pharmacokinetic modeling of PF-04447943 across 10 clinical studies (261 subjects) identified body weight and age as significant covariates on clearance (CL/F) [1]. For a typical healthy white male (70 kg, 40 years), CL/F was estimated at 13.9 L/h [1]. While race (Black vs. White) was associated with an 11-fold higher peripheral volume of distribution (V2/F), predicted Cmax and AUC values at clinically relevant doses were similar across races [1].

Population pharmacokinetics Covariate analysis Drug development

CNS Penetration: Edelinontrine Brain-to-Plasma Ratio

Edelinontrine (PF-04447943) demonstrates acceptable CNS permeability in rats, with a free brain/free plasma ratio of 0.32 and a CSF/free plasma ratio of 0.19 . Despite having physicochemical properties outside the traditional range for CNS drugs, it achieves brain penetration sufficient to elevate cGMP and enhance synaptic plasticity .

Blood-brain barrier CNS penetration Neuropharmacology

Edelinontrine Application Scenarios: Cognitive Research to Sickle Cell Disease


Alzheimer's Disease and Cognitive Impairment Research

Given its demonstrated ability to attenuate scopolamine-induced cognitive deficits in rodents [1] and its well-characterized safety profile in Phase II Alzheimer's disease trials [2], Edelinontrine is a valuable tool for investigating non-cholinergic mechanisms of cognitive enhancement. It can be used in preclinical models to dissect the role of the NO/cGMP pathway in synaptic plasticity and memory formation, either as a standalone agent or in combination with cholinesterase inhibitors, where no pharmacokinetic interaction has been observed [3].

Sickle Cell Disease Prophylaxis Studies

Edelinontrine has been investigated in a Phase Ib clinical trial for sickle cell disease (SCD) prophylaxis [4]. Its mechanism of increasing cGMP levels is hypothesized to reduce cellular aggregation and endothelial activation in SCD [4]. Researchers focusing on vascular biology and hematology may utilize Edelinontrine to explore cGMP-mediated pathways in erythrocyte adhesion and vaso-occlusion, leveraging existing human PK and safety data to inform dose selection [5].

Inflammatory Bowel Disease Model Development

Preclinical studies have shown that the PDE9 inhibitor PF-04447943 attenuates DSS-induced colitis by suppressing oxidative stress, inflammation, and regulating T-cell polarization [6]. This emerging application suggests utility in inflammatory bowel disease research. Scientists may procure Edelinontrine to investigate the role of PDE9A in gastrointestinal inflammation and to validate novel therapeutic hypotheses in IBD models.

Aging-Related Pulmonary Vascular Resistance Research

Recent work demonstrates that chronic treatment with the PDE9A inhibitor PF04447943 (1 mg/kg/day, i.p. for 10 days) improves aging-related increases in pulmonary vascular resistance in mice [7]. This application scenario is particularly relevant for researchers studying age-related cardiovascular and pulmonary pathophysiology. The compound's selectivity and brain-penetrant properties may also allow investigation of central versus peripheral contributions to pulmonary hemodynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edelinontrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.